molecular formula C23H18FN3O3S B11682172 4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate

4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate

Cat. No.: B11682172
M. Wt: 435.5 g/mol
InChI Key: PIOLVQGEXCLVMJ-AFUMVMLFSA-N
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Description

4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate is a complex organic compound that features a benzothiazole moiety, a hydrazone linkage, and a fluorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.

    Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzoates.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C23H18FN3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

[4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-2-ethoxyphenyl] 4-fluorobenzoate

InChI

InChI=1S/C23H18FN3O3S/c1-2-29-20-13-15(14-25-27-23-26-18-5-3-4-6-21(18)31-23)7-12-19(20)30-22(28)16-8-10-17(24)11-9-16/h3-14H,2H2,1H3,(H,26,27)/b25-14+

InChI Key

PIOLVQGEXCLVMJ-AFUMVMLFSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=NC3=CC=CC=C3S2)OC(=O)C4=CC=C(C=C4)F

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NC3=CC=CC=C3S2)OC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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